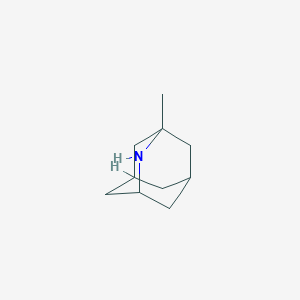![molecular formula C11H13Br2NO2S B13465603 Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate is an organic compound with the molecular formula C11H13Br2NO2S This compound is characterized by the presence of a butyl ester group, a dibromopyridinyl moiety, and a sulfanyl linkage
Métodos De Preparación
The synthesis of Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dibromopyridine and butyl acetate.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the sulfanyl group, followed by nucleophilic substitution to attach the butyl ester group.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dibromo groups to less substituted derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.
Comparación Con Compuestos Similares
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as butyl 2-[(5,6-dibromopyridin-2-yl)sulfonyl]acetate and tert-butyl 2,5-dibromopyridin-3-yl carbonate share structural similarities.
Uniqueness: The presence of the sulfanyl linkage and the specific positioning of the dibromo groups confer unique chemical properties and reactivity to this compound .
Propiedades
Fórmula molecular |
C11H13Br2NO2S |
|---|---|
Peso molecular |
383.10 g/mol |
Nombre IUPAC |
butyl 2-(5,6-dibromopyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C11H13Br2NO2S/c1-2-3-6-16-10(15)7-17-9-5-4-8(12)11(13)14-9/h4-5H,2-3,6-7H2,1H3 |
Clave InChI |
VCXRBHLYCTUCIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CSC1=NC(=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


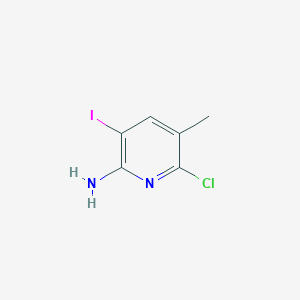
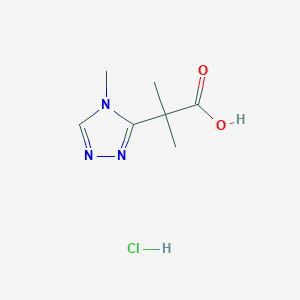
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
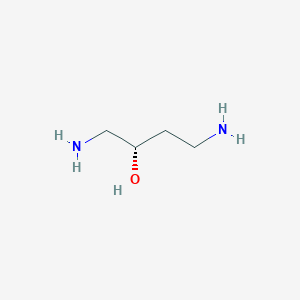
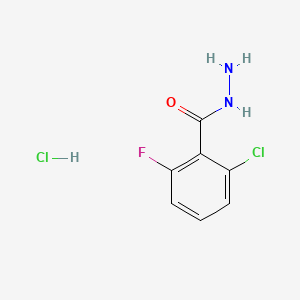
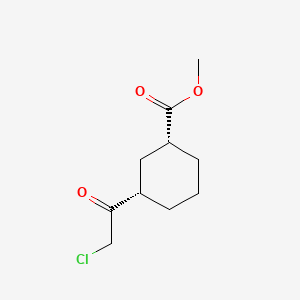
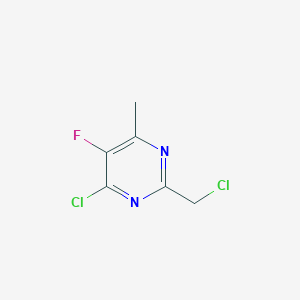
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride](/img/structure/B13465596.png)
